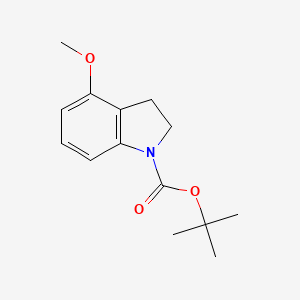![molecular formula C19H23ClFN3O2S2 B2817747 2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329862-01-2](/img/structure/B2817747.png)
2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a fluorophenyl group, a thioacetamido group, and a tetrahydrothienopyridine core. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound has a complex structure with several rings, including a pyridine ring and a tetrahydrothieno ring. The fluorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the compound .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds with structures similar to the specified chemical have been synthesized and tested for antimicrobial and antifungal activities. For example, various derivatives of tetrahydrothieno[2,3-c]pyridine have been synthesized, showing significant activity against bacterial or fungal strains, comparable or even superior to standard drugs. This suggests potential applications of the specified compound in developing new antimicrobial and antifungal agents (Sailaja Rani Talupur et al., 2021; M. Gad-Elkareem et al., 2011).
Anticancer Activity
Certain derivatives, particularly those involving thieno[2,3-b]pyridine and furo[2,3-b]pyridine structures, have shown potent antiproliferative activity against various cancer cell lines, including melanoma and breast cancer. This indicates that structurally related compounds, including the compound , may hold promise in cancer research, potentially leading to the development of new anticancer agents (Joyce Hung et al., 2014).
Antimycobacterial Activity
Research on tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives has also revealed promising antimycobacterial activity against Mycobacterium tuberculosis. These studies highlight the therapeutic potential of these compounds in treating tuberculosis and suggest a possible application for the specific compound in antimycobacterial drug development (Ganesh Samala et al., 2014).
Anticonvulsant Activity
Derivatives of tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated for their anticonvulsant activity, showing significant efficacy against induced seizures in mice. This suggests a potential application in the development of new treatments for seizure disorders or epilepsy (M. Ohkubo et al., 1996).
Insecticidal Activity
Certain fluoro-substituted compounds have demonstrated significant insecticidal activity against various pests, suggesting that related compounds, including the one specified, could be explored as potential insecticides or in pest management strategies (A. G. Hammam et al., 2005).
Propiedades
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2.ClH/c1-11(2)23-8-7-14-15(9-23)27-19(17(14)18(21)25)22-16(24)10-26-13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQCUGHYZLUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
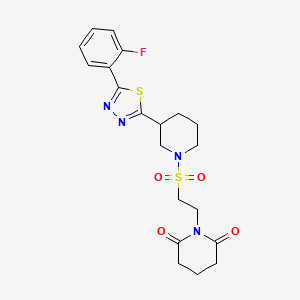
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2817666.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)


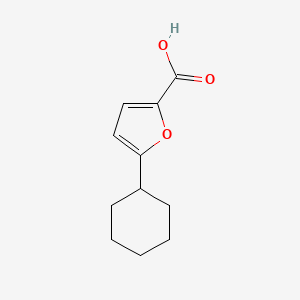
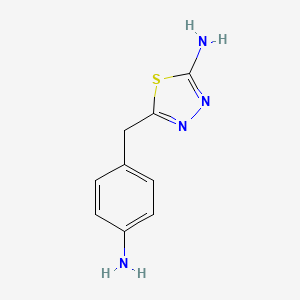
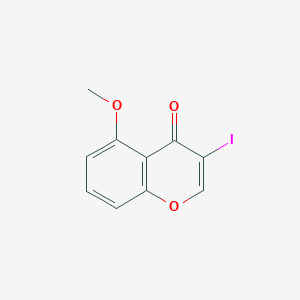
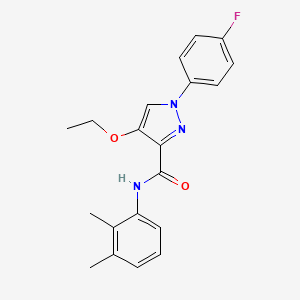
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)
![N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2817684.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)
